![molecular formula C22H19F2N7O2 B3413430 7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 946229-92-1](/img/structure/B3413430.png)
7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C22H19F2N7O2 and its molecular weight is 451.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{4-[(4-fluorophenoxy)acetyl]piperazin-1-yl}-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Energetic Materials
The compound’s structure, which includes a [1,2,4]triazolo[4,5-d]pyrimidine moiety, suggests it could be used in the synthesis of energetic materials . These materials, which include explosives and propellants, often contain nitrogen-rich heterocycles like triazoles and pyrimidines .
Antibacterial Agents
The compound could potentially be used in the development of new antibacterial agents . Ciprofloxacin derivatives modified at C-7 of the piperazine ring have shown promising antibacterial activity, cellular accumulation, and intracellular activity .
Antidepressants
The compound’s structure suggests it could be used in the synthesis of antidepressant molecules . Many antidepressants contain structural motifs like triazoles and pyrimidines, which can be synthesized using metal-catalyzed steps .
Inhibitors of Monoacylglycerol Lipase (MAGL)
The compound could potentially be used in the development of treatments for disorders related to mood, pain, and inflammation . Inhibitors of the serine hydrolase monoacylglycerol lipase (MAGL), which potentiate endocannabinoid signaling activity, are being explored for these applications .
Antituberculosis Agents
The compound could potentially be used in the development of new antituberculosis agents . Derivatives of ciprofloxacin, a fluoroquinolone antibiotic, have shown promising activity against Mycobacterium tuberculosis .
Antifungal Agents
Given the compound’s structural similarity to known antifungal agents, it could potentially be used in the development of new treatments for fungal infections .
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N7O2/c23-15-1-5-17(6-2-15)31-22-20(27-28-31)21(25-14-26-22)30-11-9-29(10-12-30)19(32)13-33-18-7-3-16(24)4-8-18/h1-8,14H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRYHLZKKSHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)COC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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